Dauricine

Description

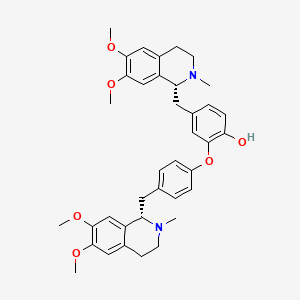

Structure

3D Structure

Properties

Molecular Formula |

C38H44N2O6 |

|---|---|

Molecular Weight |

624.8 g/mol |

IUPAC Name |

4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenol |

InChI |

InChI=1S/C38H44N2O6/c1-39-15-13-26-20-35(42-3)37(44-5)22-29(26)31(39)17-24-7-10-28(11-8-24)46-34-19-25(9-12-33(34)41)18-32-30-23-38(45-6)36(43-4)21-27(30)14-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3/t31-,32+/m0/s1 |

InChI Key |

AQASRZOCERRGBL-AJQTZOPKSA-N |

SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)OC |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)OC |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)OC |

Pictograms |

Irritant |

Synonyms |

4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)-2-(4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)phenoxy)phenol dauricine dauricine monohydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Dauricine: A Technical Guide to Its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dauricine (B190908) is a bisbenzylisoquinoline alkaloid that has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2] Isolated primarily from the rhizome of Menispermum dauricum DC., this natural compound has demonstrated potential as a neuroprotective, anti-cancer, anti-arrhythmic, anti-inflammatory, and anti-diabetic agent.[1][2] Menispermum dauricum, commonly known as Asian moonseed, is a perennial vine distributed throughout China, Japan, Korea, and Russia, and its rhizome, referred to as "Bei Dou Gen" in traditional Chinese medicine, has a long history of use for treating various ailments.[1][3] This technical guide provides a comprehensive overview of this compound, focusing on its natural source, detailed methodologies for its isolation and purification, quantitative analysis, and its known interactions with key signaling pathways.

Natural Source and Phytochemistry

Menispermum dauricum is a member of the Menispermaceae family and is a rich source of various alkaloids.[1][4] The primary source of this compound is the dried rhizome of this plant.[3][5] Phytochemical investigations have revealed that besides this compound, the rhizome contains a variety of other alkaloids, including benzylisoquinolines, oxoisoaporphines, aporphines, protoberberines, and morphinanes.[1][4] The total alkaloid content in the rhizome of M. dauricum typically ranges from 1.7% to 2.5%.[2]

Isolation and Purification of this compound from Menispermum dauricum

The isolation of this compound from the rhizomes of Menispermum dauricum involves a multi-step process encompassing extraction, separation, and purification. The following protocols are based on established phytochemical techniques and methodologies reported in the scientific literature.

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation and purification of this compound from Menispermum dauricum.

Detailed Experimental Protocols

1. Preparation of Plant Material:

-

The dried rhizomes of Menispermum dauricum are ground into a coarse powder to increase the surface area for efficient extraction.

2. Extraction of Total Alkaloids:

-

Method A: Microwave-Assisted Extraction (MAE):

-

Method B: Reflux Extraction:

-

A more traditional method for alkaloid extraction.

-

500 g of powdered rhizome is mixed with 5.0 L of 95:5 (v/v) ethanol (B145695):water and refluxed for 1 hour. This process is repeated twice.[4]

-

Subsequently, extraction is performed twice with 75:25 (v/v) ethanol:water using the same reflux method.[4]

-

The filtered extraction solutions are combined and concentrated under vacuum.[4]

-

3. Acid-Base Partitioning for Alkaloid Enrichment:

-

The crude extract is dissolved in an acidic solution (e.g., 0.5 M HCl) and filtered.

-

The acidic solution is then washed with an organic solvent (e.g., ethyl acetate) to remove non-alkaloidal impurities.

-

The pH of the aqueous layer is adjusted to basic (e.g., pH 9-10) with a base (e.g., NH4OH).

-

The basic solution is then extracted with an organic solvent (e.g., chloroform (B151607) or dichloromethane).

-

The organic layers containing the total alkaloids are combined and concentrated to dryness.

4. Chromatographic Purification:

-

Column Chromatography:

-

The total alkaloid fraction is subjected to column chromatography for the separation of individual alkaloids.

-

Stationary Phase: Silica gel or Sephadex LH-20 are commonly used.[6]

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with an increasing proportion of methanol.

-

-

Thin-Layer Chromatography (TLC):

-

TLC is used to monitor the separation process and identify fractions containing this compound.

-

A suitable developing solvent system is used, and the spots are visualized under UV light or by using a suitable staining reagent.

-

5. Recrystallization:

-

The fractions rich in this compound are pooled, and the solvent is evaporated.

-

The residue is then recrystallized from a suitable solvent (e.g., ethanol or acetone) to obtain pure this compound crystals.

Quantitative Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a sensitive and reliable method for the quantification of this compound in plant extracts and biological samples.[7]

HPLC Method for this compound Quantification

| Parameter | Condition |

| Column | Waters X-Terra MS C18 (250 mm × 4.6 mm, 5 µm)[1] |

| Mobile Phase | Acetonitrile:Water:Triethylamine (45:55:0.5, v/v/v)[1] |

| Flow Rate | 0.8 mL/min[1] |

| Detection Wavelength | 284 nm[1] |

| Injection Volume | 20 µL[1] |

| Column Temperature | 35°C[1] |

| Internal Standard | Daurisoline[7] |

Quantitative Data

The content of this compound in a Menispermum dauricum extract prepared by reflux extraction with ethanol:water has been reported to be 23.19 mg/g of the dried extract.[4]

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key signaling pathways. Understanding these interactions is crucial for drug development and for elucidating its mechanism of action.

NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway, which plays a central role in inflammation.[1] By suppressing NF-κB activation, this compound can reduce the expression of pro-inflammatory cytokines.[1]

References

- 1. A Strategy for Quality Control of Menispermum dauricum DC Based on Cytotoxic Activity and HPLC Fingerprint Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Review of Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkaloids from Menispermum dauricum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A sensitive HPLC technique for the quantitation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of Dauricine alkaloid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Dauricine (B190908), a bioactive bisbenzylisoquinoline alkaloid. It covers its chemical structure, physicochemical and pharmacological properties, and key experimental methodologies for its study.

Chemical Structure and Properties

This compound is a naturally occurring alkaloid primarily isolated from the rhizomes of plants in the Menispermaceae family, such as Menispermum dauricum (Asian moonseed) and Menispermum canadense (Canadian moonseed).[1] Chemically, it is classified as a phenol, an aromatic ether, and a bis-tetrahydroisoquinoline alkaloid.[1] The structure of this compound consists of two benzylisoquinoline units linked by a diaryl ether bridge.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 4-{[(1R)-6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl]methyl}-2-(4-{[(1R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl]methyl}phenoxy)phenol[2][3] |

| CAS Number | 524-17-4[4][5] |

| Molecular Formula | C₃₈H₄₄N₂O₆[2][4][5][6] |

| Synonyms | NSC 36413[4] |

Physicochemical Data

The physicochemical properties of this compound are summarized below, providing essential data for its handling, formulation, and analysis.

| Property | Value | Source(s) |

| Molecular Weight | 624.77 g/mol | [1][5][7] |

| Appearance | Slightly yellow amorphous solid; White to off-white solid | [5][8] |

| Melting Point | 115 °C | [1][5] |

| Solubility | Soluble in DMSO (≥62.4 mg/mL), ethanol, acetone, and benzene.[2][3][6][9][10] Slightly soluble in ether and PBS (pH 7.2).[4][5] Insoluble in water.[9] | [2][3][4][5][6][9][10] |

| Optical Rotation | [α]D¹¹ -139° (in methanol) | [5] |

Pharmacological Properties and Mechanism of Action

This compound exhibits a wide range of pharmacological activities, making it a subject of interest for drug development. Its primary effects include anti-cancer, anti-inflammatory, anti-arrhythmic, and neuroprotective activities.[1][2][3][11]

Summary of Biological Activities

-

Anti-Cancer: this compound demonstrates significant inhibitory effects against various cancer cell lines, including colon, pancreatic, lung, bladder, and prostate cancers.[2][6][12][13] It inhibits cell proliferation and invasion, arrests the cell cycle, and induces apoptosis.[6][8][12]

-

Anti-Inflammatory: The alkaloid shows potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β and downregulating adhesion molecules like ICAM-1 and VCAM-1.[1][4][14][15]

-

Anti-Arrhythmic: this compound can block cardiac transmembrane Na+, K+, and Ca2+ ion currents, suggesting its potential as an anti-arrhythmic agent.[4][7] It has been shown to prolong the action potential duration by inhibiting HERG channels.[3]

-

Neuroprotection: It has demonstrated neuroprotective effects in models of cerebral ischemia/reperfusion by reducing inflammation and neuronal apoptosis.[1][15]

Quantitative Pharmacological Data (IC₅₀)

| Cell Line | Cancer Type | Activity | IC₅₀ Value (µM) |

| A549, H1299, A427 | Lung Adenocarcinoma | Proliferation Inhibition | Approx. 10-15 µM |

| EJ | Bladder Cancer | Proliferation Inhibition | 3.81-5.15 µg/mL |

| PC-3M | Prostate Cancer | Proliferation Inhibition | 3.81-5.15 µg/mL |

| 293T-ACE2, VeroE6 | (Cell lines for toxicity) | Cytotoxicity | > 50 µM |

| *Note: Original data in µg/mL is approximately 6.1-8.2 µM. |

Key Signaling Pathways

This compound modulates several critical intracellular signaling pathways. The most well-documented are the NF-κB and Hedgehog pathways.

A primary mechanism for this compound's anti-inflammatory and anti-cancer effects is the suppression of the Nuclear Factor-kappaB (NF-κB) signaling pathway.[1][6][14] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as IL-1β or TNF-α, trigger the phosphorylation and subsequent degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus.[6][16] this compound inhibits the phosphorylation and degradation of IκBα, thereby preventing p65 nuclear translocation and the transcription of downstream inflammatory and proliferative genes like ICAM-1, VCAM-1, CyclinD1, and Bcl-2.[4][6][16]

In the context of pancreatic cancer, this compound has been shown to suppress the Hedgehog (Hh) signaling pathway, which is aberrantly activated in many malignancies.[2][7][8] The canonical Hh pathway is initiated when the Sonic Hedgehog (Shh) ligand binds to its receptor, Patched1 (Ptch1). This binding relieves Ptch1's inhibition of Smoothened (Smo), a G-protein coupled receptor. Activated Smo then triggers a cascade that leads to the activation and nuclear translocation of Gli transcription factors, which regulate genes involved in cell proliferation and survival.[2][5] this compound treatment significantly decreases the expression of key pathway components, including Shh, Ptch1, Smo, and Gli1, thereby inhibiting pathway activity and suppressing tumor growth.[2][5]

Experimental Protocols

This section details generalized methodologies for the isolation, synthesis, and biological evaluation of this compound.

Isolation from Menispermum dauricum

This protocol describes a general procedure for the extraction and isolation of this compound from plant material.

-

Preparation of Plant Material: Dried rhizomes of M. dauricum are pulverized into a fine powder.

-

Extraction: The powdered material is subjected to extraction with an organic solvent, typically methanol (B129727) or ethanol, using methods such as maceration or Soxhlet extraction for 24-48 hours. The process is repeated multiple times to ensure exhaustive extraction.

-

Solvent Removal: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered. The acidic solution is then washed with an immiscible organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a solvent like chloroform (B151607) or dichloromethane (B109758) to isolate the basic alkaloid fraction.

-

Chromatographic Purification: The crude alkaloid fraction is subjected to chromatographic separation.

-

Column Chromatography: The fraction is loaded onto a silica (B1680970) gel or alumina (B75360) column and eluted with a gradient solvent system (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the components.

-

Preparative HPLC: Fractions enriched with this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield the pure compound.

-

-

Structure Elucidation: The identity and purity of the isolated this compound are confirmed using spectroscopic methods, including Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.[11]

General Synthetic Strategies

The total synthesis of this compound is complex. One validated computer-designed approach involves a multi-step sequence starting from 4-hydroxyethylphenol, proceeding through iodization, benzylation, coupling, bis-oxidation, another coupling step, reduction, and final debenzylation.[1] Another advanced strategy for related bis-tetrahydroisoquinoline alkaloids utilizes an aryne annulation approach to construct the isoquinoline (B145761) cores, followed by cross-coupling reactions to form the diaryl ether linkage.[17]

In Vitro Anti-Cancer Activity Workflow

The following protocol outlines a standard workflow for assessing the anti-cancer effects of this compound on a selected cancer cell line.

Detailed Protocols:

-

Cell Viability (MTT Assay):

-

Seed cancer cells (e.g., A549, HCT116) in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a range of this compound concentrations (e.g., 0, 5, 10, 15, 20 µM) for 24-48 hours.[12]

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow formazan (B1609692) crystal formation.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at ~570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

-

-

Apoptosis Analysis (Flow Cytometry):

-

Culture cells in 6-well plates and treat with this compound for 24-48 hours.

-

Harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

-

In Vitro Anti-Inflammatory Activity Protocol

This protocol assesses this compound's ability to inhibit inflammatory responses in macrophage or endothelial cells.

-

Cell Culture: Seed RAW 264.7 macrophages or Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate plates.[4][18]

-

Treatment and Stimulation: Pre-treat cells with non-cytotoxic concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS) (1 µg/mL) or IL-1β (10 ng/mL), for a specified period (e.g., 6-24 hours).[4][18]

-

Endpoint Analysis:

-

Nitric Oxide (NO) Measurement (Griess Assay): For macrophage cultures, collect the supernatant. Mix the supernatant with Griess reagent and measure the absorbance at ~540 nm to quantify nitrite (B80452), a stable product of NO. A decrease in nitrite indicates anti-inflammatory activity.[18]

-

Gene Expression (qRT-PCR/Western Blot): Lyse the cells to extract RNA or protein. Use qRT-PCR to measure the mRNA levels of inflammatory genes (ICAM-1, VCAM-1, TNF-α, etc.). Use Western blotting to measure the protein levels of key signaling molecules (e.g., p-p65, IκBα).[4][16]

-

NF-κB Activity (Luciferase Reporter Assay): Transfect cells with a luciferase reporter plasmid containing NF-κB binding sites. Following treatment and stimulation, lyse the cells and measure luciferase activity. A reduction in luminescence indicates inhibition of NF-κB transcriptional activity.[4]

-

References

- 1. This compound: Review of Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses the growth of pancreatic cancer in vivo by modulating the Hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound induces apoptosis, inhibits proliferation and invasion through inhibiting NF-kappaB signaling pathway in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phenolic alkaloids from Menispermum dauricum inhibits BxPC-3 pancreatic cancer cells by blocking of Hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. raybiotech.com [raybiotech.com]

- 11. This compound: Review of Pharmacological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Impedes the Tumorigenesis of Lung Adenocarcinoma by Regulating Nrf2 and Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound can inhibit the activity of proliferation of urinary tract tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Attenuates Vascular Endothelial Inflammation Through Inhibiting NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibitory effect of this compound on inflammatory process following focal cerebral ischemia/reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound Attenuates Vascular Endothelial Inflammation Through Inhibiting NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evolution of a Synthetic Strategy toward the Syntheses of Bis-tetrahydroisoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

Dauricine: A Technical Guide to its Mechanisms of Action in Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dauricine (B190908) is a bisbenzylisoquinoline alkaloid predominantly isolated from the root of the Asian vine Menispermum dauricum.[1] As a natural compound, it has garnered significant attention for its wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-arrhythmic effects.[1] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on critical cellular pathways. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual pathway representations to facilitate further investigation and therapeutic development.

Core Mechanisms of Action

This compound's therapeutic potential stems from its ability to modulate multiple, often interconnected, cellular signaling pathways. This guide will focus on the following core mechanisms:

-

Inhibition of the NF-κB Signaling Pathway

-

Induction of Apoptosis

-

Modulation of Oxidative Stress via the Nrf2/ROS Axis

-

Regulation of Autophagy

-

Interference with Calcium Signaling and Ion Channels

-

Suppression of the Hedgehog Signaling Pathway

-

Inhibition of STAT3 Signaling

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses and is constitutively active in many cancer types, promoting cell proliferation, survival, and invasion. This compound is a potent inhibitor of this pathway.

This compound's inhibitory action on the NF-κB pathway is multifaceted. It has been shown to prevent the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of NF-κB.[2] This action keeps the NF-κB p65 subunit sequestered in the cytoplasm, preventing its translocation to the nucleus.[3] By blocking p65 nuclear translocation, this compound effectively down-regulates the expression of numerous NF-κB target genes that are critical for inflammation and tumorigenesis, including adhesion molecules (ICAM-1, VCAM-1, E-selectin), pro-inflammatory cytokines, and proteins involved in cell proliferation and survival.[2][3]

Quantitative Data: NF-κB Pathway Inhibition

| Parameter | Cell Line | Treatment | Result | Reference |

| ICAM-1, VCAM-1, E-selectin mRNA expression | HUVECs | IL-1β (10 ng/ml) + this compound (5-40 µM) | Dose-dependent decrease in expression | [3] |

| p65 Phosphorylation | HUVECs | IL-1β (10 ng/ml) + this compound (5-40 µM) | Dose-dependent inhibition | [3] |

| IκBα Phosphorylation | HUVECs | IL-1β (10 ng/ml) + this compound (5-40 µM) | Dose-dependent inhibition | [3] |

| NF-κB Luciferase Activity | 293T cells | p65 overexpression + this compound (40 µM) | Significant reduction in luciferase activity | [4][5] |

Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol is used to quantify the transcriptional activity of NF-κB.[4][6][7]

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with a firefly luciferase reporter vector containing multiple NF-κB response elements and a constitutively expressed Renilla luciferase vector (for normalization). A p65-overexpressing vector can be co-transfected to ensure high basal activity.[4]

-

Incubation: Incubate the cells for 24 hours post-transfection to allow for vector expression.

-

Treatment: Replace the medium with fresh medium containing this compound at the desired concentrations (e.g., 40 µM) or vehicle control. Incubate for an additional 6-8 hours.[4]

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Use a dual-luciferase assay system. First, add the firefly luciferase substrate and measure the luminescence. Subsequently, add the quenching reagent and the Renilla luciferase substrate (e.g., Stop & Glo®) and measure the second luminescence signal.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inhibitory effect of this compound is calculated by comparing the normalized luciferase activity in treated cells to that in vehicle-treated controls.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. This compound has been shown to induce apoptosis in various cancer cell lines, particularly in lung adenocarcinoma.[8][9]

The mechanism involves the modulation of the B-cell Lymphoma 2 (Bcl-2) family of proteins. This compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX.[8][9] This shift in the BAX/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, including the key executioner caspase, cleaved Caspase-3.[8][9] The activation of caspases ultimately leads to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

Quantitative Data: Apoptosis Induction

| Parameter | Cell Line | Treatment | Result | Reference |

| Cell Viability (IC50) | A549 (Lung) | 24 h | ~15-20 µM | [9] |

| Cell Viability (IC50) | H1299 (Lung) | 24 h | ~15-20 µM | [9] |

| Cell Viability (IC50) | HCT116 (Colon) | 8 days | < 20 µM | |

| Cell Cycle Arrest | A549, H1299, A427 | 15 µM | Arrest at G0/G1 phase | [8][9] |

| Protein Expression | A549, H1299, A427 | 15 µM, 24 h | Bcl-2 decreased; BAX & Cleaved Caspase-3 increased | [8][9] |

Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[10][11][12][13][14]

-

Cell Treatment: Seed cells (e.g., A549) in 6-well plates and treat with this compound (e.g., 15 µM) for 24 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Modulation of Oxidative Stress via the Nrf2/ROS Axis

This compound disrupts the redox balance in cancer cells, a key mechanism contributing to its anti-tumor effects. It markedly increases the levels of intracellular Reactive Oxygen Species (ROS).[8][9] This ROS accumulation induces cellular damage and triggers apoptosis.

Concurrently, this compound downregulates the master redox regulator, Nuclear factor erythroid 2-related factor 2 (Nrf2).[8][9] Under normal conditions, Nrf2 promotes the expression of antioxidant genes, protecting cells from oxidative stress. By suppressing Nrf2, this compound dismantles this protective mechanism, making cancer cells more vulnerable to the high levels of ROS it induces. This dual action of elevating ROS while simultaneously inhibiting the primary antioxidant defense pathway is a potent strategy for inducing cancer cell death.

Quantitative Data: ROS/Nrf2 Modulation

| Parameter | Cell Line | Treatment | Result | Reference |

| Intracellular ROS Levels | A549, H1299, A427 | 15 µM this compound, 24 h | Significant increase in ROS | [8][9] |

| Nrf2 Protein Expression | A549, H1299, A427 | 15 µM this compound, 24 h | Significant downregulation | [8][9] |

Experimental Protocol: Measurement of Intracellular ROS by DCFH-DA

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS via flow cytometry.[15][16][17][18][19]

-

Cell Treatment: Culture cells (e.g., A549) and treat with this compound (e.g., 15 µM) for the desired time (e.g., 24 hours).

-

Probe Loading: Thirty minutes before the end of the treatment period, add DCFH-DA to the culture medium to a final concentration of 10 µM.

-

Incubation: Incubate the cells for 30 minutes at 37°C in the dark to allow the probe to enter the cells and be deacetylated by cellular esterases.

-

Harvesting: Collect the cells, wash them with ice-cold PBS to remove excess probe.

-

Analysis: Resuspend the cells in PBS and analyze immediately using a flow cytometer. Use an excitation wavelength of 488 nm and measure emission in the FITC channel (typically ~525 nm). The mean fluorescence intensity (MFI) is proportional to the amount of intracellular ROS.

Regulation of Autophagy

Autophagy is a cellular degradation process that can either promote cell survival or cell death depending on the context. This compound has been identified as a potent autophagy blocker. It induces the massive formation of autophagic vacuoles but impairs their maturation and degradation by lysosomes. This blockage is evidenced by the accumulation of the autophagosome marker LC3-II and the autophagy substrate p62. The impairment of lysosomal function is a key part of this mechanism. By blocking protective autophagy, this compound can sensitize cancer cells to chemotherapy-induced cell death.

Experimental Protocol: LC3 Immunofluorescence Staining

This protocol visualizes the formation of autophagosomes by detecting the punctate pattern of LC3.[20][21][22]

-

Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate.

-

Treatment: Treat cells with this compound at the desired concentration and for the appropriate time to induce autophagy blockade. Include appropriate controls (e.g., starvation medium as a positive control for autophagy induction).

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS, then permeabilize with a solution of 0.1% Triton X-100 or 50 µg/ml digitonin (B1670571) in PBS for 5-10 minutes.

-

Blocking: Wash three times with PBS and block with 1-3% BSA in PBS for 30-60 minutes.

-

Primary Antibody: Incubate with a primary antibody against LC3 (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI (for nuclear counterstaining).

-

Analysis: Visualize using a fluorescence microscope. Autophagy induction is characterized by an increase in the number of distinct LC3-positive puncta per cell.

Interference with Calcium Signaling and Ion Channels

This compound has significant effects on cardiovascular ion channels and intracellular calcium (Ca²⁺) homeostasis, which underlies its anti-arrhythmic properties and contributes to its other cellular effects.[23]

It is a known blocker of L-type calcium channels, which reduces Ca²⁺ influx into cells.[23] This action can inhibit early afterdepolarizations in cardiomyocytes. Furthermore, this compound is a potent inhibitor of the human ether-a-go-go-related gene (hERG) potassium channel, which is crucial for cardiac repolarization. The inhibition of hERG channels can prolong the action potential duration.

Quantitative Data: Ion Channel Inhibition

| Parameter | Channel | Cell Line | Result | Reference |

| IC50 | hERG K⁺ Channel | HEK293 | 3.5 µM |

Experimental Protocol: Whole-Cell Patch-Clamp Recording

This electrophysiology technique is the gold standard for studying ion channel function and pharmacology.[3][24][25][26][27]

-

Cell Preparation: Use a cell line stably expressing the channel of interest (e.g., HEK293 cells expressing hERG). Plate cells at a low density on glass coverslips 24-48 hours before the experiment.

-

Electrode Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution.

-

Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration. This allows control of the membrane potential and recording of the total current across the cell membrane.

-

Voltage Protocol: Apply a specific voltage-step protocol to elicit the channel currents of interest (e.g., for hERG, a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current).

-

Drug Application: After recording a stable baseline current, perfuse the chamber with an extracellular solution containing this compound at various concentrations. Record the current at each concentration to determine the extent of inhibition.

-

Data Analysis: Measure the current amplitude (e.g., peak tail current for hERG) before and after drug application. Plot the percentage of inhibition against the drug concentration to calculate the IC50 value.

Suppression of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is vital during embryonic development and is aberrantly reactivated in several cancers, including pancreatic cancer. This compound has been shown to inhibit this pathway, contributing to its anti-cancer effects.[8][28]

Studies in pancreatic cancer xenograft models have demonstrated that this compound treatment leads to a significant decrease in the gene and protein expression of key Hh pathway components, including Sonic Hedgehog (Shh), Patched 1 (Ptch1), Smoothened (Smo), and the downstream transcription factor Glioma-associated oncogene 1 (Gli1).[8][28] This inhibition of the Hh pathway results in suppressed tumor growth, induction of apoptosis, and cell cycle arrest.[8][28]

Quantitative Data: Hedgehog Pathway Inhibition

| Parameter | Model | Treatment | Result | Reference |

| Tumor Growth | BxPC-3 Xenograft | Low-dose this compound | Significant inhibition (Tumor weight: 0.2801g vs 0.4052g control) | [9] |

| Tumor Growth | BxPC-3 Xenograft | High-dose this compound | Significant inhibition (Tumor weight: 0.2058g vs 0.4052g control) | [9] |

| Gene Expression (Shh, Ptch1, Smo, Gli1) | BxPC-3 Xenograft | High-dose this compound | Significant decrease in mRNA levels | [8] |

| Protein Expression (Shh, Ptch1, Smo, Gli1) | BxPC-3 Xenograft | High & Low-dose this compound | Significant decrease in protein levels | [8] |

Experimental Protocol: Quantitative PCR (qPCR) for Hh Pathway Genes

This protocol measures the mRNA expression levels of target genes.[8][29][30][31]

-

RNA Extraction: Isolate total RNA from tumor tissues or treated cells using a suitable method, such as TRIzol reagent, according to the manufacturer's protocol.

-

RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with reverse transcriptase, dNTPs, and appropriate primers (oligo(dT) or random hexamers).

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture in a qPCR plate. Each reaction should include cDNA template, forward and reverse primers specific for the target genes (Shh, Ptch1, Smo, Gli1) and a housekeeping gene (e.g., GAPDH), and a qPCR master mix containing DNA polymerase and SYBR Green or a fluorescent probe.

-

qPCR Run: Perform the qPCR reaction in a real-time PCR machine using an appropriate thermal cycling program.

-

Data Analysis: Analyze the amplification data. The relative expression of the target genes is calculated using the 2-ΔΔCt method, where the expression is normalized to the housekeeping gene and then compared to the control group.

Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer, promoting proliferation and survival. Emerging evidence suggests that this compound can inhibit the STAT3 signaling pathway. This inhibition is thought to occur by preventing the phosphorylation of STAT3, which is a critical step for its activation, dimerization, and nuclear translocation.

Experimental Protocol: Western Blot for Phospho-STAT3 (p-STAT3)

This protocol is used to detect the phosphorylation status of STAT3.[11][18][20][32]

-

Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (e.g., p-STAT3 Tyr705).

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for total STAT3 and a loading control like β-actin or GAPDH.

General Experimental Workflow Example

The following diagram illustrates a typical workflow for investigating the effect of this compound on protein expression, a fundamental analysis in studying cellular pathways.

Conclusion

This compound is a pharmacologically active natural compound with a complex mechanism of action that involves the modulation of several key cellular pathways. Its ability to concurrently inhibit pro-inflammatory and pro-survival pathways like NF-κB, STAT3, and Hedgehog, while inducing apoptosis and oxidative stress, makes it a compelling candidate for further investigation, particularly in the fields of oncology and inflammatory diseases. The detailed protocols and quantitative data provided in this guide serve as a foundational resource for researchers aiming to explore the full therapeutic potential of this compound.

References

- 1. This compound: Review of Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Whole-Cell Configuration of the Patch-Clamp Technique in the hERG Channel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound Attenuates Vascular Endothelial Inflammation Through Inhibiting NF-κB Pathway [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. resources.amsbio.com [resources.amsbio.com]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. This compound suppresses the growth of pancreatic cancer in vivo by modulating the Hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. kumc.edu [kumc.edu]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bosterbio.com [bosterbio.com]

- 15. cosmobiousa.com [cosmobiousa.com]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. abcam.cn [abcam.cn]

- 19. researchgate.net [researchgate.net]

- 20. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. proteolysis.jp [proteolysis.jp]

- 22. researchgate.net [researchgate.net]

- 23. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]

- 24. Whole-cell configuration of the patch-clamp technique in the hERG channel assay to predict the ability of a compound to prolong QT interval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. d-nb.info [d-nb.info]

- 28. researchgate.net [researchgate.net]

- 29. Quantitative PCR-based Assay to Measure Sonic Hedgehog Signaling in Cellular Model of Ciliogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Hedgehog signaling activates a mammalian heterochronic gene regulatory network controlling differentiation timing across lineages - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. mdpi.com [mdpi.com]

The Biosynthesis of Dauricine: A Technical Guide for Researchers

An In-depth Examination of the Core Biosynthetic Pathway, Enzymology, and Regulation of a Promising Bisbenzylisoquinoline Alkaloid.

Dauricine (B190908), a bisbenzylisoquinoline alkaloid (BIA) found in plants of the Menispermum genus, has garnered significant interest within the scientific and drug development communities for its diverse pharmacological activities. Understanding its biosynthesis in plants is crucial for developing sustainable production methods and for enabling metabolic engineering approaches to create novel derivatives. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the precursor molecules, key enzymatic steps, and the regulatory networks that govern its production.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that begins with the aromatic amino acid L-tyrosine. Through a series of enzymatic reactions, two molecules of a chiral benzylisoquinoline monomer, (R)-N-methylcoclaurine, are synthesized and then coupled to form the characteristic bisbenzylisoquinoline scaffold of this compound. The pathway can be broadly divided into three main stages: the formation of the central precursor (S)-reticuline, the conversion to the key monomer (R)-N-methylcoclaurine, and the final oxidative coupling.

Formation of the Benzylisoquinoline Core from L-Tyrosine

The initial steps of this compound biosynthesis are shared with many other benzylisoquinoline alkaloids. L-tyrosine serves as the primary precursor, providing all the carbon and nitrogen atoms for the isoquinoline (B145761) and benzyl (B1604629) moieties of the monomeric units.[1] One study demonstrated that this compound is composed of four molecules of tyrosine.[1]

The pathway commences with the conversion of L-tyrosine to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). This involves a series of decarboxylation, hydroxylation, and deamination reactions catalyzed by enzymes such as tyrosine/dopa decarboxylase (TYDC). These two molecules then undergo a Pictet-Spengler condensation reaction, catalyzed by norcoclaurine synthase (NCS), to form the first benzylisoquinoline alkaloid, (S)-norcoclaurine.

Following the formation of (S)-norcoclaurine, a series of methylation and hydroxylation reactions occur to yield the central intermediate, (S)-reticuline. This sequence involves the following key enzymes:

-

Norcoclaurine 6-O-methyltransferase (6OMT): Catalyzes the methylation of the 6-hydroxyl group of (S)-norcoclaurine to form (S)-coclaurine.

-

Coclaurine N-methyltransferase (CNMT): Adds a methyl group to the nitrogen atom of (S)-coclaurine to produce (S)-N-methylcoclaurine.

-

(S)-N-methylcoclaurine 3'-hydroxylase (NMCH or CYP80B): A cytochrome P450 monooxygenase that hydroxylates (S)-N-methylcoclaurine at the 3' position.

-

3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT): Catalyzes the final methylation step to produce (S)-reticuline.

Stereochemical Inversion to (R)-N-methylcoclaurine

A crucial and defining feature of this compound biosynthesis is the requirement for the (R)-enantiomer of N-methylcoclaurine as the substrate for the final coupling reaction. Since the initial pathway produces the (S)-enantiomer, a stereochemical inversion is necessary. This epimerization is a critical branch point that directs intermediates toward the synthesis of (R)-configured bisbenzylisoquinoline alkaloids. While the specific enzyme responsible for this step in Menispermum dauricum has not been definitively characterized, studies in heterologous systems have shown that didomain enzymes with reductase and oxidase activities can catalyze the epimerization of (S)-N-methylcoclaurine to (R)-N-methylcoclaurine.[1]

Oxidative Coupling to Form this compound

The final and key step in this compound biosynthesis is the intermolecular oxidative coupling of two molecules of (R)-N-methylcoclaurine. This reaction is catalyzed by a specific cytochrome P450-dependent monooxygenase. Enzymes of the CYP80 family are known to catalyze such phenol (B47542) coupling reactions in the biosynthesis of other bisbenzylisoquinoline alkaloids. For instance, berbamunine (B191780) synthase (CYP80A1) catalyzes the formation of berbamunine from one molecule of (S)-N-methylcoclaurine and one molecule of (R)-N-methylcoclaurine. While a dedicated "this compound synthase" has not been isolated from Menispermum dauricum, it is highly probable that a member of the CYP80A subfamily is responsible for the specific C-O coupling of two (R)-N-methylcoclaurine units to form this compound.

Key Enzymes and Their Characteristics

The biosynthesis of this compound involves several classes of enzymes, with cytochrome P450s and methyltransferases playing pivotal roles in the diversification and final assembly of the molecule.

| Enzyme Class | Abbreviation | Example/Proposed Enzyme | Substrate(s) | Product | Cofactor(s) |

| Aromatic amino acid decarboxylase | TYDC | M. dauricum TYDC | L-Tyrosine, L-DOPA | Tyramine, Dopamine | Pyridoxal phosphate |

| Norcoclaurine synthase | NCS | M. dauricum NCS | Dopamine, 4-HPAA | (S)-Norcoclaurine | - |

| O-Methyltransferase | 6OMT | M. dauricum 6OMT | (S)-Norcoclaurine | (S)-Coclaurine | S-Adenosyl methionine |

| N-Methyltransferase | CNMT | M. dauricum CNMT | (S)-Coclaurine | (S)-N-Methylcoclaurine | S-Adenosyl methionine |

| Cytochrome P450 | NMCH (CYP80B) | M. dauricum CYP80B | (S)-N-Methylcoclaurine | (S)-3'-Hydroxy-N-methylcoclaurine | NADPH, O₂ |

| O-Methyltransferase | 4'OMT | M. dauricum 4'OMT | (S)-3'-Hydroxy-N-methylcoclaurine | (S)-Reticuline | S-Adenosyl methionine |

| Epimerase | - | Putative didomain epimerase | (S)-N-Methylcoclaurine | (R)-N-Methylcoclaurine | NADPH |

| Cytochrome P450 | This compound Synthase (CYP80A-like) | M. dauricum CYP80A-like | 2 x (R)-N-Methylcoclaurine | This compound | NADPH, O₂ |

Table 1: Key Enzymes in the this compound Biosynthetic Pathway.

While specific kinetic parameters for the enzymes from Menispermum dauricum are largely uncharacterized, data from homologous enzymes in other benzylisoquinoline alkaloid-producing plants provide valuable insights. For example, the (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1) from Eschscholzia californica has a Km of 15 µM for its substrate.[2]

Regulation of this compound Biosynthesis

The production of this compound, like other secondary metabolites, is tightly regulated at the transcriptional level in response to developmental cues and environmental stimuli.

Jasmonate Signaling

The plant hormone jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are well-established elicitors of secondary metabolism, including the biosynthesis of benzylisoquinoline alkaloids. Treatment of plant cell cultures with MeJA often leads to a significant upregulation of genes encoding biosynthetic enzymes. This response is mediated by jasmonate-responsive transcription factors.

Several families of transcription factors, including WRKY, bHLH (basic helix-loop-helix), and AP2/ERF, have been implicated in the regulation of alkaloid biosynthesis.[3] These transcription factors bind to specific cis-regulatory elements in the promoters of biosynthetic genes, thereby activating their transcription. For example, in lotus (B1177795) (Nelumbo nucifera), the jasmonate-responsive transcription factors NnWRKY70a and NnWRKY70b have been shown to positively regulate BIA biosynthesis by activating the promoters of key structural genes.[4][5][6] It is highly probable that a similar regulatory mechanism exists in Menispermum dauricum for the control of this compound production.

Role of NBS-LRR Proteins

Nucleotide-binding site leucine-rich repeat (NBS-LRR) proteins are a major class of intracellular immune receptors in plants that recognize pathogen effectors and trigger defense responses. These defense responses often include the production of secondary metabolites, such as alkaloids, which can have antimicrobial properties. While a direct link between a specific NBS-LRR protein and the regulation of this compound biosynthesis has not been established, it is plausible that the activation of NBS-LRR-mediated signaling pathways could lead to the induction of this compound production as part of a broader defense response. This would likely be integrated with other signaling pathways, including jasmonate signaling.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of classical biochemical techniques and modern molecular biology approaches.

Isotopic Labeling Studies

Feeding experiments with isotopically labeled precursors are a powerful tool for tracing the metabolic origins of natural products. For this compound biosynthesis, cultured roots of Menispermum dauricum can be fed with L-[U-¹⁴C]tyrosine or L-[3-¹³C]tyrosine.[1] The incorporation of the label into this compound and its intermediates can then be monitored by techniques such as liquid scintillation counting or mass spectrometry, confirming the precursor-product relationships.

Heterologous Expression and Characterization of Biosynthetic Enzymes

A common strategy for characterizing the function of biosynthetic enzymes is to express the corresponding genes in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae. This allows for the production of large quantities of the enzyme for in vitro assays.

General Protocol for Heterologous Expression of a Cytochrome P450:

-

Gene Cloning: The full-length cDNA of the candidate P450 gene (e.g., a CYP80A homolog from M. dauricum) is cloned into an appropriate expression vector. N-terminal modifications may be necessary to improve expression and solubility in the heterologous host.[7]

-

Host Transformation: The expression vector is transformed into a suitable E. coli or yeast strain. For P450s, co-expression with a cytochrome P450 reductase (CPR) from the same or a related plant species is often required for activity.

-

Protein Expression: The culture is grown to an appropriate density, and protein expression is induced (e.g., with IPTG in E. coli or galactose in yeast).

-

Cell Lysis and Microsome Preparation: Cells are harvested and lysed. For membrane-bound P450s, a microsomal fraction is prepared by ultracentrifugation.

-

Enzyme Assay: The activity of the recombinant P450 is assayed by incubating the microsomal fraction with the putative substrate (e.g., (R)-N-methylcoclaurine) and cofactors (NADPH, O₂). The reaction products are then extracted and analyzed by HPLC or LC-MS to confirm the identity and quantity of the product (this compound).

Future Perspectives

While significant progress has been made in understanding the biosynthesis of bisbenzylisoquinoline alkaloids, several key questions regarding this compound biosynthesis remain. The definitive identification and characterization of the specific epimerase and "this compound synthase" from Menispermum dauricum are critical next steps. Furthermore, a detailed investigation of the transcription factors and cis-regulatory elements that control the expression of the this compound biosynthetic genes will provide valuable tools for metabolic engineering. The elucidation of the complete pathway and its regulation will pave the way for the sustainable and scalable production of this compound and novel, structurally related compounds with potentially enhanced therapeutic properties.

References

- 1. This compound: Review of Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular cloning and functional heterologous expression of two alleles encoding (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1), a new methyl jasmonate-inducible cytochrome P-450-dependent mono-oxygenase of benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transcription factors in alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Jasmonate-Responsive Transcription Factors NnWRKY70a and NnWRKY70b Positively Regulate Benzylisoquinoline Alkaloid Biosynthesis in Lotus (Nelumbo nucifera) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Jasmonate-Responsive Transcription Factors NnWRKY70a and NnWRKY70b Positively Regulate Benzylisoquinoline Alkaloid Biosynthesis in Lotus (Nelumbo nucifera) [frontiersin.org]

- 6. Jasmonate-Responsive Transcription Factors NnWRKY70a and NnWRKY70b Positively Regulate Benzylisoquinoline Alkaloid Biosynthesis in Lotus (Nelumbo nucifera) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

Initial In Vitro Studies on Dauricine's Biological Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dauricine, a bisbenzylisoquinoline alkaloid isolated from the rhizome of Menispermum dauricum, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] Traditionally used in Chinese medicine, recent in vitro studies have begun to elucidate the molecular mechanisms underlying its therapeutic potential.[2] This technical guide provides a comprehensive overview of the initial in vitro biological effects of this compound, with a focus on its anti-cancer and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Anti-Cancer Effects

This compound has demonstrated notable anti-cancer activities across a range of cancer cell lines. Its primary mechanisms of action include the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.

Inhibition of Cell Proliferation (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| A549 | Non-Small Cell Lung Cancer | ~15-20 | [3] |

| H1299 | Non-Small Cell Lung Cancer | ~15-20 | [3] |

| A427 | Lung Adenocarcinoma | ~15-20 | [3] |

| PC-3M | Prostate Cancer | 3.81-5.15 µg/mL | [4] |

| EJ | Bladder Cancer | 3.81-5.15 µg/mL | [4] |

| PC9-OR | Osimertinib-Resistant Lung Cancer | Not specified | [5] |

| Note: Concentration reported in µg/mL. Conversion to µM depends on the molecular weight of the specific salt used. |

Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells. The pro-apoptotic effects of this compound are mediated, in part, by the modulation of the Bcl-2 family of proteins. Specifically, this compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX.[3]

Quantitative Apoptosis Data:

| Cell Line | Treatment | Apoptotic Cell Percentage | Citation |

| BxPC-3 (in vivo xenograft) | High-dose this compound | 8.18% | [6] |

| BxPC-3 (in vivo xenograft) | Low-dose this compound | 8.07% | [6] |

Cell Cycle Arrest

This compound can halt the progression of the cell cycle, thereby preventing cancer cells from dividing and proliferating. In vitro studies have consistently shown that this compound induces cell cycle arrest at the G0/G1 phase.[3][6]

Quantitative Cell Cycle Data:

| Cell Line | Treatment (15 µM this compound) | Change in G1 Phase Population | Change in S Phase Population | Change in G2 Phase Population | Citation |

| A549 | 24h | Significant Arrest | Not specified | Not specified | [3] |

| H1299 | 24h | +18.33% | -14.88% | -2.89% | [3] |

Anti-Inflammatory Effects

This compound exhibits potent anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response.

Inhibition of Inflammatory Cytokines

In vitro studies have demonstrated that this compound can significantly suppress the production of a wide range of pro-inflammatory cytokines, including TNF-α, IL-1α, IL-1β, IL-6, IL-12β, and IL-17α.[7] This broad-spectrum inhibition highlights its potential as a therapeutic agent for inflammatory diseases.

Signaling Pathways Modulated by this compound

The biological effects of this compound are orchestrated through its interaction with several critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. This compound has been shown to inhibit the activation of the NF-κB pathway.[7][8] Mechanistically, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory and anti-apoptotic genes.[8]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. In renal cell carcinoma cells, this compound has been shown to inhibit the PI3K/Akt pathway, contributing to its anti-cancer effects.[9] Inhibition of this pathway can lead to decreased cell survival and proliferation.

Experimental Protocols

This section provides an overview of the key in vitro experimental protocols used to investigate the biological effects of this compound.

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Protocol Outline:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 15, 20 µM) for 24-48 hours.[3]

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

-

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

-

Protocol Outline:

-

Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

-

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Protocol Outline:

-

Treat cells with this compound as described for the apoptosis assay.

-

Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate in the dark for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry.

-

Western Blot Analysis

-

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.

-

Protocol Outline (for NF-κB pathway analysis):

-

Treat cells with this compound and/or an inflammatory stimulus (e.g., IL-1β).

-

Lyse the cells to extract total protein or cytoplasmic and nuclear fractions.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p65, Lamin B1, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software.

-

Conclusion

The initial in vitro studies on this compound reveal its significant potential as a multi-targeted therapeutic agent. Its ability to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle, coupled with its potent anti-inflammatory effects, underscores its promise in the fields of oncology and immunology. The modulation of key signaling pathways such as NF-κB and PI3K/Akt provides a mechanistic basis for these observed biological activities. This technical guide summarizes the foundational in vitro data and experimental methodologies, offering a solid starting point for further preclinical and clinical investigations into the therapeutic applications of this compound. Further research is warranted to expand the library of IC50 values across a broader range of cell lines and to further elucidate the intricate molecular interactions of this compound within these signaling networks.

References

- 1. This compound: Review of Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Progress on Chemical Constituents and Pharmacological Activities of Menispermi Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound can inhibit the activity of proliferation of urinary tract tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound inhibits viability and induces cell cycle arrest and apoptosis via inhibiting the PI3K/Akt signaling pathway in renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Dauricine: A Technical Guide for Researchers

An In-depth Examination of the Mechanisms and Therapeutic Promise of a Natural Bisbenzylisoquinoline Alkaloid

Dauricine (B190908), a bisbenzylisoquinoline alkaloid extracted from the root of Menispermum dauricum, has emerged as a promising natural compound with significant neuroprotective properties.[1][2] Extensive research, encompassing both in vitro and in vivo studies, has demonstrated its potential in mitigating neuronal damage in various models of neurodegenerative diseases and ischemic brain injury.[3][4][5] This technical guide provides a comprehensive overview of the core mechanisms underlying the neuroprotective effects of this compound, with a focus on its anti-inflammatory, anti-oxidative, and anti-apoptotic actions. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in inflammation, oxidative stress, and apoptosis.

Anti-Inflammatory Effects

Chronic inflammation is a key contributor to the pathogenesis of neurodegenerative diseases. This compound has been shown to possess potent anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[6][7][8] NF-κB is a critical regulator of the inflammatory response, and its activation leads to the expression of pro-inflammatory cytokines and adhesion molecules.[9] this compound treatment has been observed to suppress the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).[1][10] This inhibition of neuroinflammation contributes significantly to its neuroprotective capacity.[11][12]

Anti-Oxidative Stress Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, plays a crucial role in neuronal cell death.[13] this compound combats oxidative stress through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[14][15] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of various antioxidant and cytoprotective genes.[16][17] Studies have shown that this compound can upregulate the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), leading to a reduction in ROS levels and enhanced cellular defense against oxidative damage.[14]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a major mechanism of neuronal loss in neurodegenerative disorders and ischemic stroke. This compound has been demonstrated to inhibit neuronal apoptosis through multiple mechanisms. It modulates the expression of the Bcl-2 family of proteins, increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[5][18] This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic cascade.[4][19] Consequently, this compound inhibits the activation of downstream caspases, such as caspase-9 and caspase-3, which are the executioners of apoptosis.[4][15][20]

Regulation of Calcium Homeostasis

Dysregulation of intracellular calcium (Ca2+) homeostasis is another critical factor in neuronal injury. This compound has been shown to modulate the Ca2+/Calmodulin (CaM) pathway.[21] By potentially interacting with CaM or BACE1, this compound can decrease intracellular Ca2+ levels and inhibit the activation of downstream effectors like CaMKII, which is involved in synaptic dysfunction and neuronal death.[21]

Quantitative Data on the Neuroprotective Effects of this compound

The following tables summarize the quantitative data from various studies, highlighting the dose-dependent effects of this compound in different experimental models.

Table 1: Effects of this compound on Markers of Apoptosis in a Rat Model of Transient Focal Cerebral Ischemia

| Treatment Group | Dose (mg/kg) | TUNEL-positive cells (cells/mm²) | Cytochrome c release | Caspase-9 expression | Caspase-3 expression |

| Model | - | 25.5 ± 3.3 | Increased | Increased | Increased |

| This compound | 5 | 18.9 ± 2.02 | Inhibited | Inhibited | Inhibited |

| This compound | 10 | 15.9 ± 2.9 | Inhibited | Inhibited | Inhibited |

| *p<0.05 or p<0.01 compared to the model group. Data adapted from a study on transient focal cerebral ischemia-reperfusion injury in rats.[19][20] |

Table 2: Effects of this compound on Bcl-2 and Bax Expression in a Rat Model of Transient Middle Cerebral Artery Occlusion

| Treatment Group | Dose (mg/kg) | Bcl-2 Expression | Bax Expression |

| MCAO Model | - | Decreased | Increased |

| This compound | 5 | Increased | Reduced |

| This compound | 10 | Increased | Reduced |

| Data adapted from a study on transient middle cerebral artery occlusion in rats.[5] |

Table 3: Effects of this compound on Inflammatory Markers in a Rat Model of Ischemia/Reperfusion

| Treatment Group | MPO Activity | ICAM-1 Expression | IL-1β mRNA | TNF-α mRNA |

| I/R Model | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |

| This compound | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| Data adapted from a study on focal cerebral ischemia/reperfusion in rats.[10][12] |

Key Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are mediated by its interaction with several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

References

- 1. This compound: Review of Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Network pharmacology-based mechanism analysis of this compound on the alleviating Aβ-induced neurotoxicity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Attenuates Spatial Memory Impairment and Alzheimer-Like Pathologies by Enhancing Mitochondrial Function in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of this compound against apoptosis induced by transient focal cerebral ischaemia in rats via a mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective effect of this compound after transient middle cerebral artery occlusion in rats: involvement of Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | this compound Attenuates Vascular Endothelial Inflammation Through Inhibiting NF-κB Pathway [frontiersin.org]

- 8. This compound Attenuates Vascular Endothelial Inflammation Through Inhibiting NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Attenuates Vascular Endothelial Inflammation Through Inhibiting NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitory effect of this compound on inflammatory process following focal cerebral ischemia/reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound exhibits anti-inflammatory property against acute ulcerative colitis via the regulation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. worldscientific.com [worldscientific.com]

- 13. Frontiers | Oxidative stress impairs cognitive function by affecting hippocampal fimbria volume in drug-naïve, first-episode schizophrenia [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Antioxidative and antiapoptosis: Neuroprotective effects of this compound in Alzheimer's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound Impedes the Tumorigenesis of Lung Adenocarcinoma by Regulating Nrf2 and Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Impedes the Tumorigenesis of Lung Adenocarcinoma by Regulating Nrf2 and Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. worldscientific.com [worldscientific.com]

- 19. [Effect of this compound on apoptosis and expression of apoptogenic protein after transient focal cerebral ischemia-reperfusion injury in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [Effect of this compound on apoptosis and expression of apoptogenic protein after transient focal cerebral ischemia-reperfusion injury in rats]. | Semantic Scholar [semanticscholar.org]

- 21. This compound alleviates cognitive impairment in Alzheimer's disease mice induced by D-galactose and AlCl3 via the Ca2+/CaM pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Investigation of Dauricine's Anti-inflammatory Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dauricine (B190908), a bisbenzylisoquinoline alkaloid extracted from the root of Menispermum dauricum, has garnered significant interest for its diverse pharmacological activities. Emerging evidence strongly suggests that this compound possesses potent anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutics for a range of inflammatory conditions. This technical guide provides a comprehensive overview of the preliminary in vitro investigation of this compound's anti-inflammatory effects, with a focus on its mechanisms of action involving key signaling pathways such as NF-κB, MAPKs, and the potential modulation of the NLRP3 inflammasome. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a compilation of quantitative data, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery.

This compound has been the subject of numerous studies that have revealed its therapeutic potential in various disease models.[1][2] Its anti-inflammatory effects are attributed to its ability to modulate key signaling cascades that orchestrate the inflammatory response. This guide will delve into the preliminary in vitro assessment of these properties.

Mechanism of Action: Key Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting several critical signaling pathways involved in the production of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway